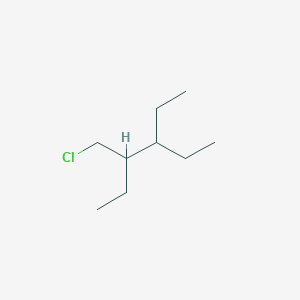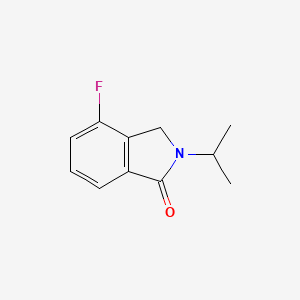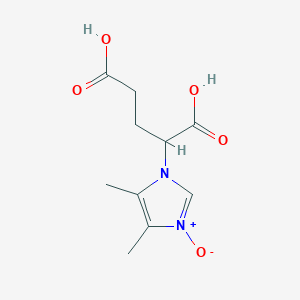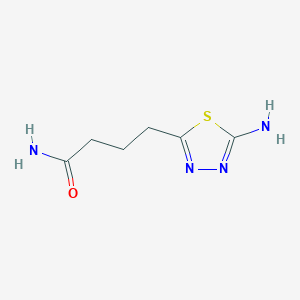
1-(1,4-Diethylpiperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Diethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C13H27N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,4-diethylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,4-Diethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-(1,4-Diethylpiperidin-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,4-Diethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Piperazine: A simpler analog with similar structural features but different functional groups.
1-(1-Methylpiperidin-4-yl)piperazine: A closely related compound with a methyl group instead of an ethyl group.
1-(4-Benzylpiperidin-4-yl)piperazine: Another analog with a benzyl group, offering different chemical properties.
Uniqueness: 1-(1,4-Diethylpiperidin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H27N3 |
|---|---|
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
1-(1,4-diethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3/c1-3-13(16-11-7-14-8-12-16)5-9-15(4-2)10-6-13/h14H,3-12H2,1-2H3 |
Clé InChI |
IRBQPPKCUOBELD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCN(CC1)CC)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)

![1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)






![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)

